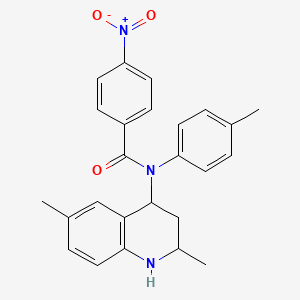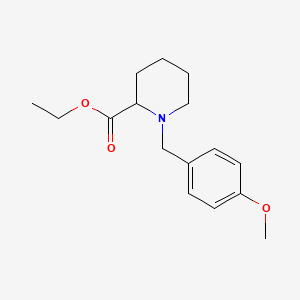
1-(4-ethylbenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylbenzoyl)piperidine, commonly known as EBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. EBP is a piperidine derivative that belongs to the class of N-substituted benzoyl derivatives. This compound has been found to possess various biological activities and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of EBP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. EBP has also been found to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters, leading to an increase in their levels.
Biochemical and Physiological Effects:
EBP has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. EBP has also been found to possess anticonvulsant properties and has been shown to reduce seizure activity in animal models of epilepsy. Additionally, EBP has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EBP in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a useful tool for studying the role of neurotransmitters in various biological processes. However, one of the limitations of using EBP in lab experiments is its potential toxicity. EBP has been found to be toxic at high doses, and caution should be exercised when using it in lab experiments.
Orientations Futures
There are several future directions for research on EBP. One area of research is the development of new drugs based on the structure of EBP. Researchers are also interested in studying the potential use of EBP in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, researchers are interested in studying the potential use of EBP in the treatment of pain and inflammation. Further studies are needed to fully understand the mechanism of action of EBP and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(4-ethylbenzoyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. EBP has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Further studies are needed to fully understand the potential therapeutic applications of EBP.
Méthodes De Synthèse
The synthesis of EBP involves the reaction of 4-ethylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure EBP.
Applications De Recherche Scientifique
EBP has been extensively studied for its potential applications in the development of new drugs. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. EBP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(4-ethylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-12-6-8-13(9-7-12)14(16)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFHRAWAPVANQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5007870.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5007871.png)

![N-[3-(1-azepanylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-fluorobenzamide](/img/structure/B5007882.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5007889.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzamide](/img/structure/B5007897.png)

![N-(4-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B5007909.png)
![2-(4-biphenylyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5007915.png)



![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B5007967.png)
![N,N-diethyl-N'-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5007974.png)